molecular formula C13H20OSi B14388206 Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane CAS No. 88214-28-2

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane

Cat. No.: B14388206
CAS No.: 88214-28-2
M. Wt: 220.38 g/mol
InChI Key: IOAIFEAAQLREPK-UHFFFAOYSA-N
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Description

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylsilyl group attached to an indene derivative, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane typically involves the reaction of an indene derivative with a trimethylsilyl reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism by which Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in various chemical reactions, modifying the properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is unique due to the presence of the indene derivative, which imparts distinct chemical properties and potential applications not observed in simpler trimethylsilyl compounds. This uniqueness makes it valuable in specialized applications, particularly in the fields of organic synthesis and material science.

Properties

CAS No.

88214-28-2

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

(7a-methyl-3,5-dihydroinden-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C13H20OSi/c1-13-10-6-5-7-11(13)8-9-12(13)14-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3

InChI Key

IOAIFEAAQLREPK-UHFFFAOYSA-N

Canonical SMILES

CC12C=CCC=C1CC=C2O[Si](C)(C)C

Origin of Product

United States

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